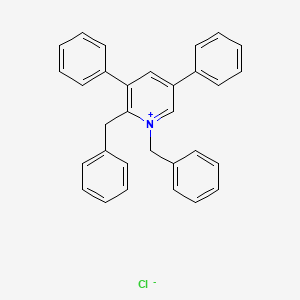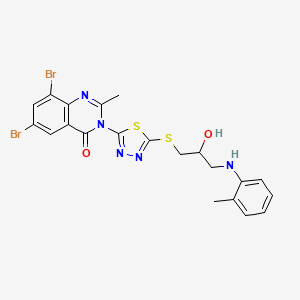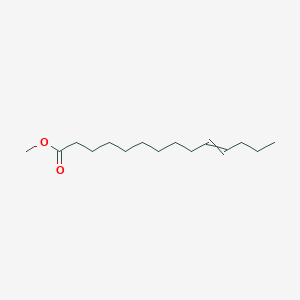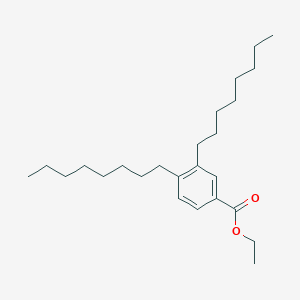![molecular formula C11H12O2S B14273975 [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene CAS No. 127718-95-0](/img/structure/B14273975.png)
[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene: is an organic compound characterized by the presence of a methanesulfonyl group attached to a buta-2,3-dien-2-yl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene typically involves the following steps:
Formation of the Buta-2,3-dien-2-yl Chain: This can be achieved through the reaction of an appropriate alkyne with a suitable reagent to form the diene structure.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the diene in the presence of a base.
Attachment to the Benzene Ring: The final step involves coupling the diene-sulfonyl intermediate with a benzene derivative, often through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the diene chain, converting it into a more saturated hydrocarbon structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Functionalized benzene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Probes: The compound can be used to study enzyme mechanisms and interactions.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biological molecules. The diene chain allows for conjugation and electron delocalization, enhancing the compound’s reactivity.
Comparison with Similar Compounds
[4-(Methanesulfonyl)but-2-en-2-yl]benzene: Similar structure but with a different degree of unsaturation.
[4-(Methanesulfonyl)but-2-yn-2-yl]benzene: Contains a triple bond instead of a diene.
Uniqueness:
Structural Features: The combination of a methanesulfonyl group with a buta-2,3-dien-2-yl chain attached to a benzene ring is unique and offers distinct reactivity.
Reactivity: The presence of both electrophilic and nucleophilic sites allows for diverse chemical transformations.
This detailed article provides a comprehensive overview of [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
127718-95-0 |
|---|---|
Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
InChI |
InChI=1S/C11H12O2S/c1-10(8-9-14(2,12)13)11-6-4-3-5-7-11/h3-7,9H,1-2H3 |
InChI Key |
BECDELDSMFISNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CS(=O)(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


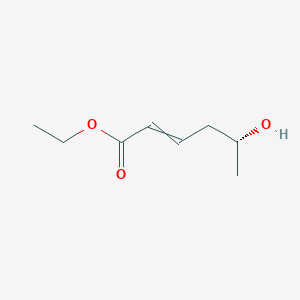
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)
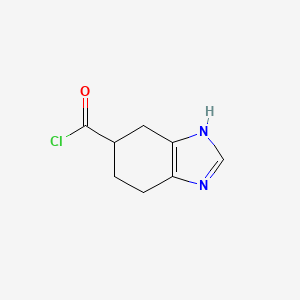
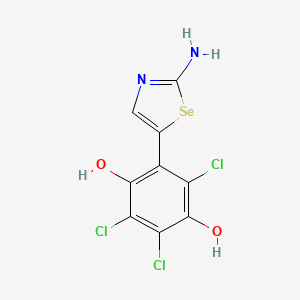
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
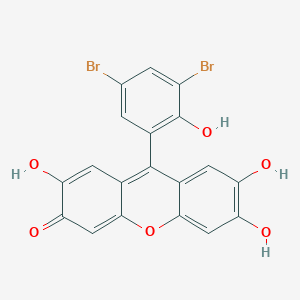
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)
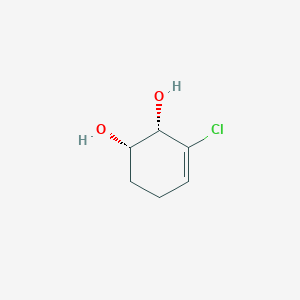

![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
